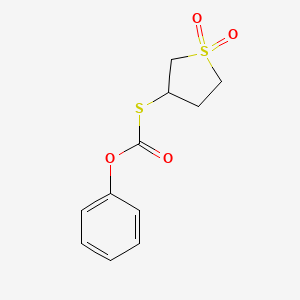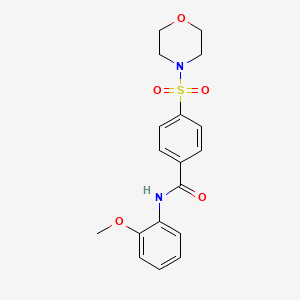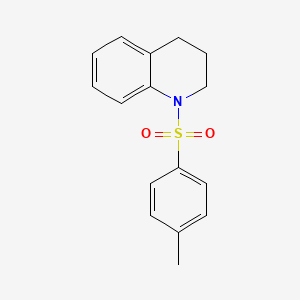![molecular formula C17H20BrNO5S B5575562 [3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)
[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid: is a complex organic compound that features a bromophenoxy group, a hydroxypropyl chain, and a phenylethyl sulfamic acid moiety
Aplicaciones Científicas De Investigación
[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The bromophenoxy group can be synthesized through the bromination of phenol, followed by etherification with an appropriate halogenated propyl alcohol. The hydroxypropyl chain is then introduced through a nucleophilic substitution reaction.
The phenylethyl sulfamic acid moiety is synthesized separately, often starting from phenylethylamine, which undergoes sulfonation to introduce the sulfamic acid group. The final step involves coupling the bromophenoxy-hydroxypropyl intermediate with the phenylethyl sulfamic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromophenoxy group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of a phenoxy group from the bromophenoxy group.
Substitution: Formation of various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of [3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, while the phenylethyl sulfamic acid moiety can interact with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(3-Chlorophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid
- [3-(3-Methylphenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid
- [3-(3-Fluorophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid
Uniqueness
[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the bromophenoxy group with the hydroxypropyl and phenylethyl sulfamic acid moieties provides a unique structural framework that can be exploited for various applications.
Propiedades
IUPAC Name |
[3-(3-bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO5S/c18-15-7-4-8-17(11-15)24-13-16(20)12-19(25(21,22)23)10-9-14-5-2-1-3-6-14/h1-8,11,16,20H,9-10,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRBHWYRHFWQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(COC2=CC(=CC=C2)Br)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)


![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5575561.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B5575572.png)

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
